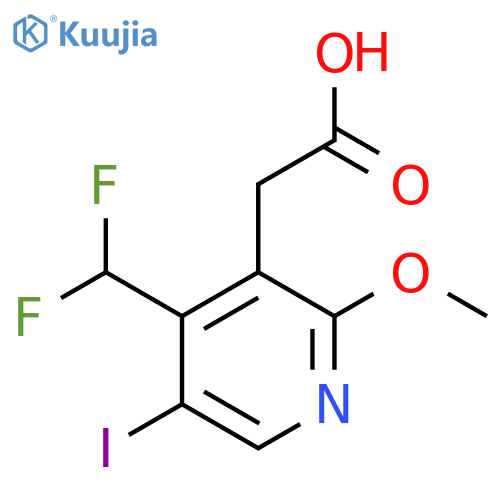Cas no 1807013-22-4 (4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid)

1807013-22-4 structure
商品名:4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid
CAS番号:1807013-22-4
MF:C9H8F2INO3
メガワット:343.06600189209
CID:4891222
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid
-
- インチ: 1S/C9H8F2INO3/c1-16-9-4(2-6(14)15)7(8(10)11)5(12)3-13-9/h3,8H,2H2,1H3,(H,14,15)
- InChIKey: KLOVNRBJAZGJEY-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(CC(=O)O)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025260-250mg |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
| Alichem | A029025260-500mg |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
| Alichem | A029025260-1g |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1807013-22-4 (4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
